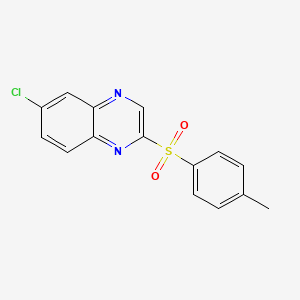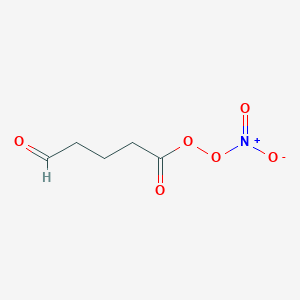
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a 4-methylbenzene-1-sulfonyl group at the 2nd position of the quinoxaline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Sulfonylation: The 4-methylbenzene-1-sulfonyl group can be introduced by reacting the quinoxaline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and sulfonyl groups can direct further substitutions on the quinoxaline ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus pentachloride.
Sulfonylation: 4-Methylbenzenesulfonyl chloride, pyridine, triethylamine.
Nucleophilic Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Substituted Quinoxalines: Products with various substituents replacing the chlorine atom.
Quinoxaline N-oxides: Formed through oxidation reactions.
Dihydroquinoxalines: Formed through reduction reactions.
科学的研究の応用
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
6-Chloroquinoxaline: Lacks the sulfonyl group, making it less versatile in certain applications.
2-(4-Methylbenzene-1-sulfonyl)quinoxaline: Lacks the chlorine atom, which can affect its reactivity and biological activity.
Quinoxaline: The parent compound without any substituents, used as a basic scaffold in various chemical syntheses.
Uniqueness
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline is unique due to the presence of both the chlorine and sulfonyl groups, which confer distinct chemical and biological properties. The combination of these substituents allows for specific interactions and reactivities that are not observed in similar compounds.
特性
| 112080-04-3 | |
分子式 |
C15H11ClN2O2S |
分子量 |
318.8 g/mol |
IUPAC名 |
6-chloro-2-(4-methylphenyl)sulfonylquinoxaline |
InChI |
InChI=1S/C15H11ClN2O2S/c1-10-2-5-12(6-3-10)21(19,20)15-9-17-14-8-11(16)4-7-13(14)18-15/h2-9H,1H3 |
InChIキー |
WJSKDYDGHQFRLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=C(C=CC3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/no-structure.png)
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)

![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)

![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)

